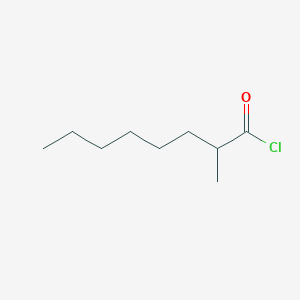
2-Methyl octanoic acid chloride
Vue d'ensemble
Description
It is a colorless to yellow liquid that is used as an intermediate in organic synthesis . This compound is primarily utilized in the preparation of esters and amides, which are valuable in various chemical industries.
Mécanisme D'action
Target of Action
2-Methyloctanoyl chloride is an organic compound that belongs to the class of acyl chlorides . Acyl chlorides are highly reactive substances used in organic synthesis. They can react with a wide range of nucleophiles, including water, alcohols, and amines, to form esters and amides . Therefore, the primary targets of 2-Methyloctanoyl chloride are these nucleophilic substances present in the reaction environment.
Mode of Action
The mode of action of 2-Methyloctanoyl chloride involves the acylation of nucleophilic substances. In this process, the chloride ion is a good leaving group, which makes acyl chlorides highly reactive towards nucleophiles. When 2-Methyloctanoyl chloride encounters a nucleophile, it reacts to form a corresponding ester or amide, releasing a chloride ion .
Biochemical Pathways
The specific biochemical pathways affected by 2-Methyloctanoyl chloride would depend on the specific context of its use. In general, it is used in organic synthesis to introduce the 2-methyloctanoyl group into a molecule . The resulting changes in the molecule could potentially affect various biochemical pathways, depending on the nature of the molecule and the site of modification.
Result of Action
The result of the action of 2-Methyloctanoyl chloride is the formation of a new compound with a 2-methyloctanoyl group. This can significantly alter the properties of the original molecule, potentially affecting its reactivity, polarity, and interactions with other molecules .
Action Environment
The action of 2-Methyloctanoyl chloride is highly dependent on the environment. It requires a dry, non-aqueous environment due to its reactivity with water. The presence of suitable nucleophiles is also necessary for its action. Additionally, it is sensitive to temperature and needs to be stored and handled under controlled conditions to maintain its reactivity .
Analyse Biochimique
Cellular Effects
The specific cellular effects of 2-Methyloctanoyl chloride are not well-studied. Chloride ions play a crucial role in various physiological roles in bodily and cellular functions . They are involved in maintaining electroneutrality both under steady state and during transport across cellular membranes .
Molecular Mechanism
The molecular mechanism of action of 2-Methyloctanoyl chloride is not well-understood. Acyl chlorides like 2-Methyloctanoyl chloride are typically involved in acylation reactions, where they react with nucleophiles such as amines or alcohols to form amides or esters, respectively .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Methyloctanoyl chloride in laboratory settings are not well-documented. It is known that the use of certain chemicals in laboratory settings can have temporal effects, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Methyloctanoyl chloride at different dosages in animal models are not well-studied. It is known that the effects of substances can vary with different dosages in animal models .
Metabolic Pathways
The metabolic pathways that 2-Methyloctanoyl chloride is involved in are not well-documented. Metabolism is classically divided into catabolic and anabolic reactions. Anabolism comprises the reactions that lead to the formation of complex structures from smaller building blocks, while catabolic reactions extract energy from chemical substances by selectively breaking them up into simpler ones .
Transport and Distribution
The transport and distribution of 2-Methyloctanoyl chloride within cells and tissues are not well-understood. Chloride ions, which are part of 2-Methyloctanoyl chloride, are known to play a crucial role in transport across cellular membranes .
Subcellular Localization
The subcellular localization of 2-Methyloctanoyl chloride is not well-documented. The localization of molecules within cells is a crucial aspect of their function. For instance, mRNA localization to distinct cellular compartments gives precise and efficient control over the translation process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl octanoic acid chloride can be synthesized through the reaction of 2-methyl octanoic acid with thionyl chloride (SOCl₂). The reaction typically proceeds under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acid chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as by-products .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure efficient mixing and heat transfer.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl octanoic acid chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the acid chloride reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-methyl octanoic acid and hydrochloric acid.
Common Reagents and Conditions
Alcohols: React with this compound to form esters under acidic or basic conditions.
Amines: React to form amides, often under mild conditions to prevent side reactions.
Water: Hydrolyzes the acid chloride to the corresponding carboxylic acid.
Major Products Formed
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from hydrolysis.
Applications De Recherche Scientifique
2-Methyl octanoic acid chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly esters and amides.
Biology: In the preparation of biologically active compounds and pharmaceuticals.
Medicine: As a precursor in the synthesis of drug molecules.
Industry: Used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octanoyl Chloride: Similar in structure but lacks the methyl group at the second position.
2-Methylhexanoyl Chloride: Similar but with a shorter carbon chain.
2-Methylbutanoyl Chloride: Even shorter carbon chain with similar reactivity.
Uniqueness
2-Methyl octanoic acid chloride is unique due to its specific chain length and the presence of a methyl group at the second position. This structural feature can influence its reactivity and the properties of the compounds derived from it .
Propriétés
IUPAC Name |
2-methyloctanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJDXXDUFBZVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
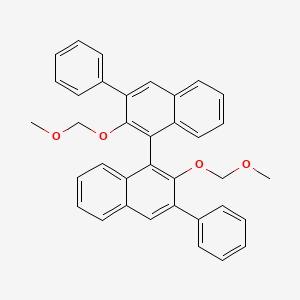

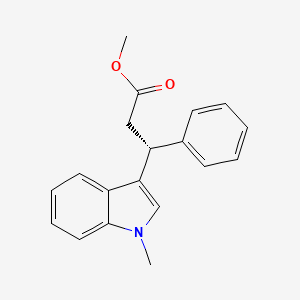
![Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3266614.png)
![4,8-dibromo-2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole](/img/structure/B3266625.png)
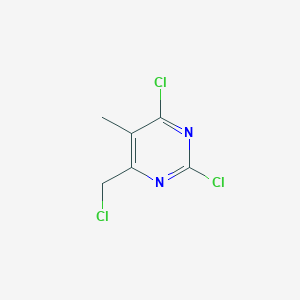
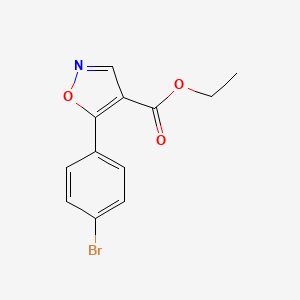
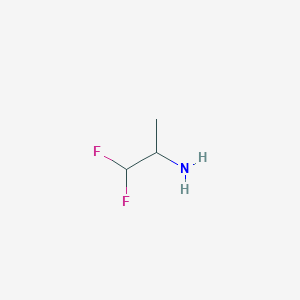

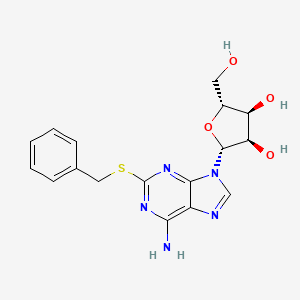
![5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B3266665.png)
![2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3266667.png)
![Hexanoic acid, 6-[[4-(aminosulfonyl)benzoyl]amino]-](/img/structure/B3266670.png)

